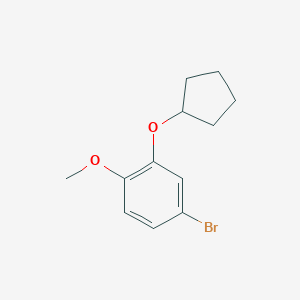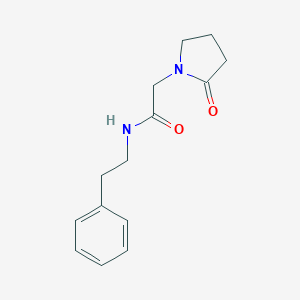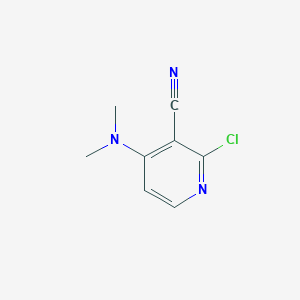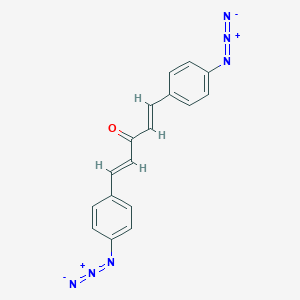
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one, also known as DAPD, is a compound that has been widely studied in the field of medicinal chemistry due to its potential applications in cancer treatment and antiviral therapy.
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one prevents the replication of cancer cells and viruses.
Biochemical and Physiological Effects
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have both biochemical and physiological effects. Biochemically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one inhibits thymidylate synthase, leading to the inhibition of DNA synthesis. Physiologically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have antiviral activity by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its potency and specificity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to be highly effective at inhibiting thymidylate synthase, making it a valuable tool for studying the role of this enzyme in cancer and viral replication. However, one limitation of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its toxicity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have cytotoxic effects on both cancer cells and normal cells, making it difficult to use in vivo.
Orientations Futures
There are several future directions for research on 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one. One area of interest is the development of new analogs of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that have improved potency and specificity. Another area of interest is the development of new delivery methods for 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one and its potential applications in cancer treatment and antiviral therapy.
Méthodes De Synthèse
The synthesis of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves a series of chemical reactions starting with the condensation of 4-bromoacetophenone with malonic acid in the presence of sodium ethoxide. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to produce 1,5-bis(4-azidophenyl)-1,4-pentadien-3-one. The final product is obtained through a series of purification steps including recrystallization and column chromatography.
Applications De Recherche Scientifique
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been studied extensively for its potential applications in cancer treatment and antiviral therapy. In cancer research, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer. In antiviral therapy, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have activity against a number of viruses including HIV, herpes simplex virus, and hepatitis B virus.
Propriétés
Numéro CAS |
5284-80-0 |
|---|---|
Nom du produit |
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one |
Formule moléculaire |
C17H12N6O |
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
(1E,4E)-1,5-bis(4-azidophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12N6O/c18-22-20-15-7-1-13(2-8-15)5-11-17(24)12-6-14-3-9-16(10-4-14)21-23-19/h1-12H/b11-5+,12-6+ |
Clé InChI |
YQPDFPOALLAYGO-YDWXAUTNSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



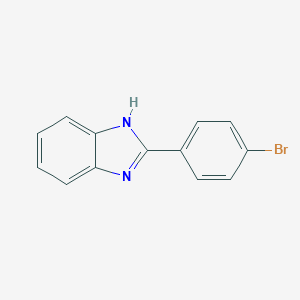


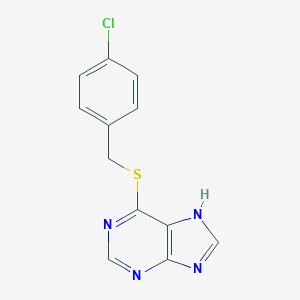
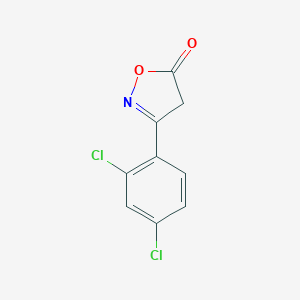
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
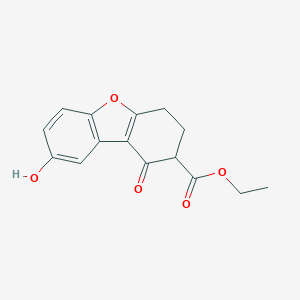
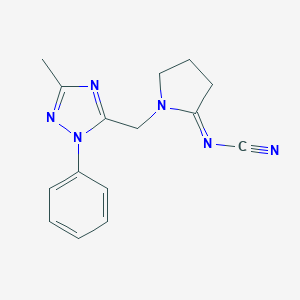
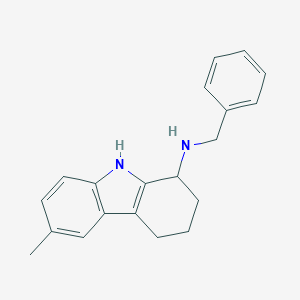
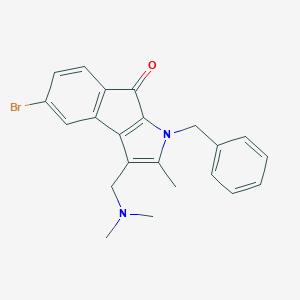
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
